6-(2,5-二甲氧基苯基)-6-氧代己酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

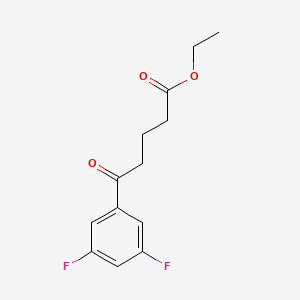

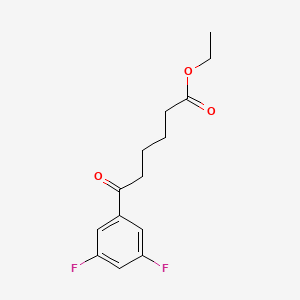

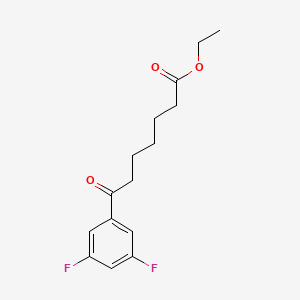

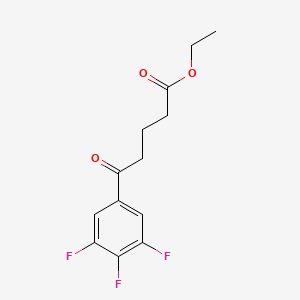

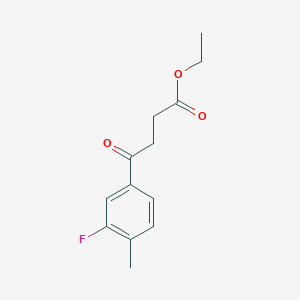

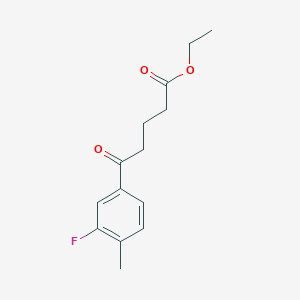

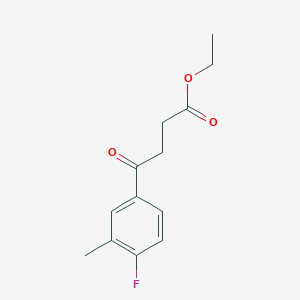

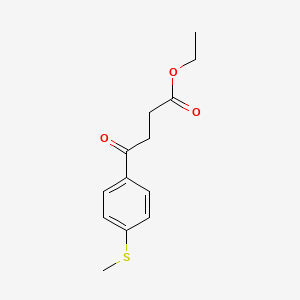

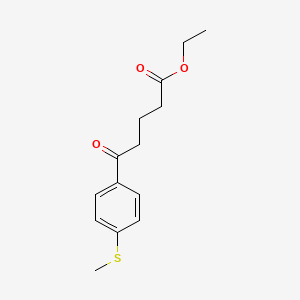

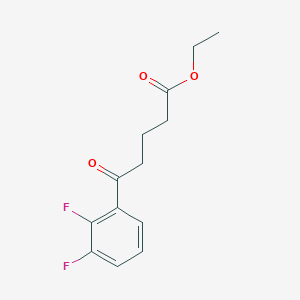

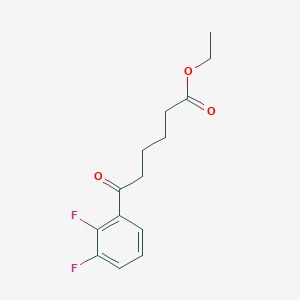

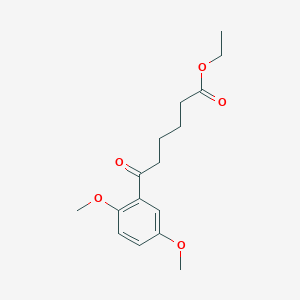

The compound “Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate” is an ester due to the presence of the “ethyl … oxohexanoate” portion of the name, which suggests an ethyl ester group. The “2,5-dimethoxyphenyl” portion indicates a phenyl ring (a six-membered carbon ring, akin to benzene) with methoxy (OCH3) groups attached at the 2 and 5 positions .

Molecular Structure Analysis

The molecular structure would consist of a phenyl ring with methoxy groups at the 2 and 5 positions, and an ester group. The exact spatial arrangement would depend on the specific synthesis conditions and the presence of any chiral centers .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol . The phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. As an ester, it would likely be polar and could potentially form hydrogen bonds with other molecules. Its solubility would depend on the specific structure and the solvent used .科学研究应用

Pharmacotherapeutics Applications

This compound, being a derivative of chalcone, exhibits a range of pharmacological properties due to the presence of the reactive α,β-unsaturated system in the chalcone’s rings. It shows potential in inhibiting enzyme activity and has been studied for its anticancer , anti-inflammatory , antibacterial , antifungal , antimalarial , antiprotozoal , and anti-filarial activities . The modification of the structure by adding substituent groups to the aromatic ring can enhance potency, reduce toxicity, and broaden the pharmacological action.

Antimicrobial Activity

Several chalcone compounds, including derivatives like Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate, can inhibit diverse targets within antibiotic-resistance development pathways. This means they can potentially overcome resistance, making bacteria susceptible to antibacterial compounds .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of various heterocyclic compounds, which are of great interest due to their biological potential. For instance, it can be involved in the synthesis of pyridopyrimidine derivatives, which have shown therapeutic interest or have already been approved for use as therapeutics .

作用机制

Without specific information about the use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions it’s involved in .

未来方向

属性

IUPAC Name |

ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-11-12(19-2)9-10-15(13)20-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUBUUSKPWIQLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645818 |

Source

|

| Record name | Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898758-32-2 |

Source

|

| Record name | Ethyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。